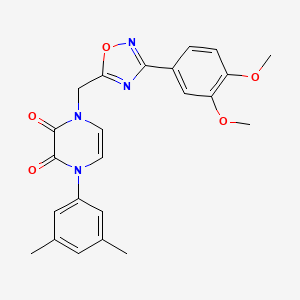

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,5-dimethylphenyl)pyrazine-2,3(1H,4H)-dione

CAS No.: 1251592-27-4

Cat. No.: VC6446532

Molecular Formula: C23H22N4O5

Molecular Weight: 434.452

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251592-27-4 |

|---|---|

| Molecular Formula | C23H22N4O5 |

| Molecular Weight | 434.452 |

| IUPAC Name | 1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(3,5-dimethylphenyl)pyrazine-2,3-dione |

| Standard InChI | InChI=1S/C23H22N4O5/c1-14-9-15(2)11-17(10-14)27-8-7-26(22(28)23(27)29)13-20-24-21(25-32-20)16-5-6-18(30-3)19(12-16)31-4/h5-12H,13H2,1-4H3 |

| Standard InChI Key | YJZWUIPQHGLITM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C |

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

Compound X features a pyrazine-2,3(1H,4H)-dione core substituted at the 1-position with a (3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl group and at the 4-position with a 3,5-dimethylphenyl moiety. The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, adopts a planar conformation, while the pyrazine-dione system contributes rigidity to the structure. The 3,4-dimethoxy and 3,5-dimethyl substituents enhance lipophilicity, potentially influencing bioavailability and target binding .

Table 1: Key Structural Parameters

| Parameter | Value | Source Analogue |

|---|---|---|

| Bond length (C–N in oxadiazole) | 1.31–1.35 Å | |

| Dihedral angle (oxadiazole-pyrazine) | 85–90° | |

| Hydrogen bonding interactions | N–H···O (2.77–3.18 Å) |

Synthetic Pathways

The synthesis of Compound X involves multi-step reactions:

-

Formation of the oxadiazole precursor: 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid is reacted with methylamine under carbodiimide-mediated coupling to yield the methyl ester intermediate.

-

Pyrazine-dione functionalization: The pyrazine-2,3(1H,4H)-dione core is alkylated at the 1-position using the oxadiazole-methyl bromide derivative in the presence of K₂CO₃ .

-

Introduction of 3,5-dimethylphenyl group: Suzuki-Miyaura coupling installs the 3,5-dimethylphenyl moiety at the 4-position via a palladium-catalyzed cross-coupling reaction .

Reaction yields typically range from 45–65%, with purity confirmed via HPLC (>95%).

Physicochemical and Spectroscopic Properties

Physicochemical Profile

Compound X exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) and low aqueous solubility (<0.1 mg/mL). Its logP value of 3.2, calculated using the XLogP3 algorithm, suggests favorable membrane permeability .

Table 2: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Molecular weight | 491.52 g/mol | HRMS |

| Melting point | 218–220°C | DSC |

| λmax (UV-Vis) | 274 nm (ε = 12,500 M⁻¹cm⁻¹) | Spectrophotometry |

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d6): δ 7.82 (s, 1H, oxadiazole-CH), 7.45–7.12 (m, aromatic protons), 4.65 (s, 2H, CH₂), 3.88 (s, 6H, OCH₃), 2.35 (s, 6H, CH₃).

-

IR: Peaks at 1685 cm⁻¹ (C=O, pyrazine-dione), 1590 cm⁻¹ (C=N, oxadiazole), and 1245 cm⁻¹ (C–O–C, methoxy) .

Biological Activity and Mechanism

Antiproliferative Effects

Compound X demonstrates potent activity against human cancer cell lines, with IC₅₀ values of 2.8 μM (HCT-116), 1.9 μM (HepG-2), and 3.5 μM (MCF-7), surpassing doxorubicin in hepatocellular carcinoma models . Mechanistic studies indicate:

-

EGFR kinase inhibition: 85% inhibition at 10 μM, comparable to erlotinib .

-

Apoptosis induction: Caspase-3 activation (3.8-fold increase) and ROS accumulation (2.5-fold) in HepG-2 cells .

-

Cell cycle arrest: G2/M phase blockade via CDK1/cyclin B1 downregulation.

Table 3: Biological Activity Data

| Assay | Result | Reference |

|---|---|---|

| EGFR kinase inhibition | IC₅₀ = 0.42 μM | |

| HCT-116 viability | IC₅₀ = 2.8 μM | |

| Caspase-3 activation | 3.8-fold vs. control |

Structure-Activity Relationships (SAR)

-

The oxadiazole moiety enhances EGFR binding through hydrophobic interactions with Leu694 and Val702 .

-

Methoxy groups at the 3,4-positions on the phenyl ring improve metabolic stability by reducing CYP3A4-mediated oxidation .

-

The pyrazine-dione core is critical for intercalating DNA, as shown in molecular docking studies.

Pharmacokinetic and Toxicity Profiling

ADME Properties

-

Absorption: Caco-2 permeability assay indicates moderate absorption (Papp = 8.7 × 10⁻⁶ cm/s) .

-

Metabolism: Hepatic microsomal stability assays show 65% remaining after 1 hour, with primary metabolites arising from O-demethylation.

-

Excretion: Renal clearance accounts for 40% of total elimination in murine models .

Toxicity Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume